5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Overview
Description
5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a bicyclic compound with the molecular formula C9H10O5 and a molecular weight of 198.18 g/mol . This compound is characterized by its unique bicyclic structure, which includes a ketone group and two carboxylic acid groups. It is often used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Biochemical Pathways
It’s known that the compound can participate in reactions such as epoxidation . The downstream effects of these reactions on cellular processes are yet to be fully understood.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid. For instance, the compound is known to be moisture sensitive . Therefore, the presence of water or moisture could potentially affect its stability and efficacy.
Preparation Methods
The synthesis of 5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition . Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers and other materials.
Comparison with Similar Compounds
Similar compounds to 5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid include:
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: This compound has an oxygen bridge in place of the ketone group.
Cantharidin: A natural product with a similar bicyclic structure but different functional groups.
Norcantharidin: A synthetic derivative of cantharidin with similar biological activity.
The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it a versatile compound for various applications.
Properties
IUPAC Name |
5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-5-2-3-1-4(5)7(9(13)14)6(3)8(11)12/h3-4,6-7H,1-2H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAOMMCYWSWQJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1C(C2C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298082 | |
Record name | NSC167453 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42392-43-8 | |
Record name | NSC167453 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC167453 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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